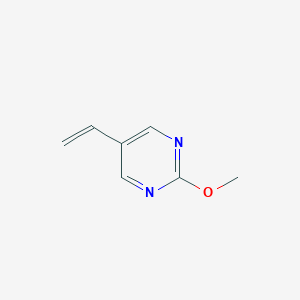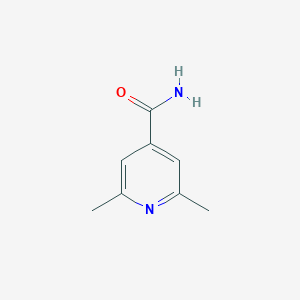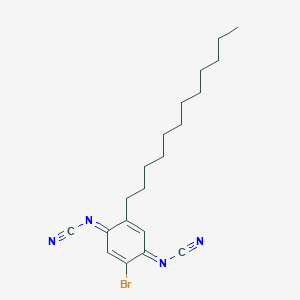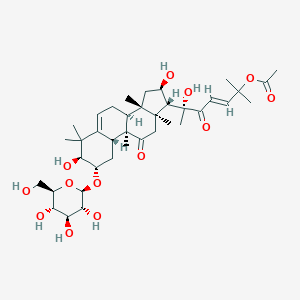
Gpc acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gpc acetate, also known as glycerol-3-phosphate choline acyltransferase, is an enzyme that plays an important role in the synthesis of phosphatidylcholine. Phosphatidylcholine is a major component of cell membranes and is involved in various biological processes. The synthesis of phosphatidylcholine is essential for the proper functioning of cells and organisms.
Mechanism of Action
The mechanism of action of Gpc acetate involves the transfer of a fatty acid from acyl-CoA to the sn-1 position of sn-Gpc acetatehosphate, followed by the transfer of a choline group to the sn-2 position. This reaction is catalyzed by the enzyme Gpc acetate. The resulting product, phosphatidylcholine, is an important component of cell membranes and is involved in various biological processes.
Biochemical and Physiological Effects:
Gpc acetate has been shown to have various biochemical and physiological effects. It is involved in the synthesis of phosphatidylcholine, which is an important component of cell membranes. Gpc acetate has also been implicated in various diseases, including cancer, Alzheimer's disease, and liver disease. Researchers have used Gpc acetate inhibitors to investigate the role of this enzyme in these diseases.
Advantages and Limitations for Lab Experiments
Gpc acetate has several advantages and limitations for lab experiments. One advantage is that it is a key enzyme in the synthesis of phosphatidylcholine, which is an important component of cell membranes. This makes it an important target for research in the fields of lipid metabolism and cell membrane biology. However, one limitation is that Gpc acetate inhibitors can be toxic to cells, which can make it difficult to study the enzyme in vivo.
Future Directions
There are several future directions for research on Gpc acetate. One direction is to investigate the role of Gpc acetate in various diseases, including cancer, Alzheimer's disease, and liver disease. Another direction is to develop new Gpc acetate inhibitors that are less toxic to cells. Additionally, researchers could investigate the regulation of Gpc acetate expression and activity in different tissues and under different conditions. Finally, the development of new techniques for the isolation and purification of Gpc acetate could lead to new insights into the structure and function of this important enzyme.
Conclusion:
In conclusion, Gpc acetate is an important enzyme in the synthesis of phosphatidylcholine, which is an important component of cell membranes. It has been extensively studied in the context of lipid metabolism and cell membrane biology, and has been implicated in various diseases. Gpc acetate has several advantages and limitations for lab experiments, and there are several future directions for research in this field. Further research on Gpc acetate could lead to new insights into the structure and function of this important enzyme, as well as new treatments for diseases associated with its dysregulation.
Synthesis Methods
The synthesis of Gpc acetate involves the transfer of a fatty acid from acyl-CoA to the sn-1 position of sn-Gpc acetatehosphate, followed by the transfer of a choline group to the sn-2 position. This reaction is catalyzed by the enzyme Gpc acetate. The synthesis of Gpc acetate has been studied extensively, and various methods have been developed for its isolation and purification.
Scientific Research Applications
Gpc acetate has been extensively studied in the context of lipid metabolism and cell membrane biology. It is a key enzyme in the synthesis of phosphatidylcholine, which is an important component of cell membranes. Gpc acetate has also been implicated in various diseases, including cancer, Alzheimer's disease, and liver disease. Researchers have used Gpc acetate inhibitors to investigate the role of this enzyme in these diseases.
properties
CAS RN |
117869-71-3 |
|---|---|
Product Name |
Gpc acetate |
Molecular Formula |
C38H58O13 |
Molecular Weight |
722.9 g/mol |
IUPAC Name |
[(E,6R)-6-[(2S,3S,8S,9R,10R,13R,14S,16R,17R)-3,16-dihydroxy-4,4,9,13,14-pentamethyl-11-oxo-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate |
InChI |
InChI=1S/C38H58O13/c1-18(40)51-33(2,3)13-12-25(42)38(9,48)30-21(41)15-35(6)24-11-10-19-20(37(24,8)26(43)16-36(30,35)7)14-22(31(47)34(19,4)5)49-32-29(46)28(45)27(44)23(17-39)50-32/h10,12-13,20-24,27-32,39,41,44-48H,11,14-17H2,1-9H3/b13-12+/t20-,21-,22+,23-,24+,27-,28+,29-,30+,31-,32-,35+,36-,37+,38+/m1/s1 |
InChI Key |
JXLGHGQDRCPDGI-HEKOSTPLSA-N |
Isomeric SMILES |
CC(=O)OC(C)(C)/C=C/C(=O)[C@@](C)([C@H]1[C@@H](C[C@@]2([C@@]1(CC(=O)[C@@]3([C@H]2CC=C4[C@H]3C[C@@H]([C@H](C4(C)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C)O)O |
SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O |
Canonical SMILES |
CC(=O)OC(C)(C)C=CC(=O)C(C)(C1C(CC2(C1(CC(=O)C3(C2CC=C4C3CC(C(C4(C)C)O)OC5C(C(C(C(O5)CO)O)O)O)C)C)C)O)O |
synonyms |
2-O-glucopyranosylcucurbitacin F-25-acetate GPC acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



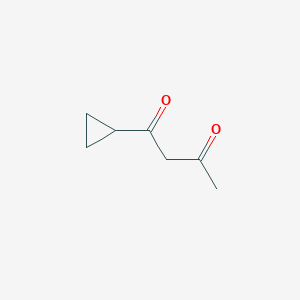

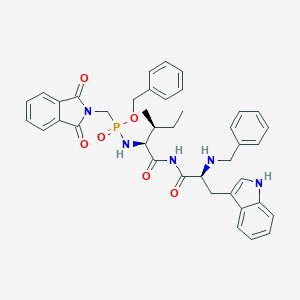
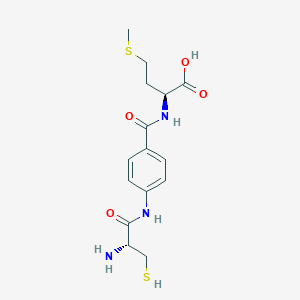
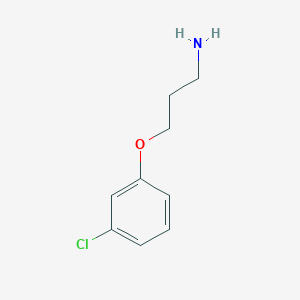
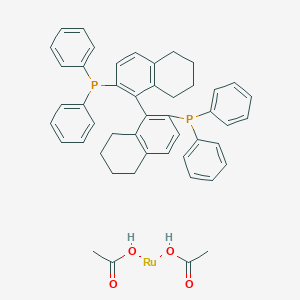
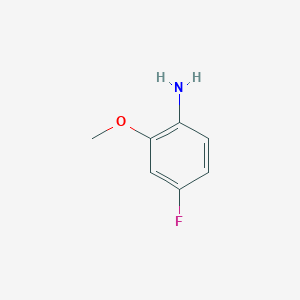
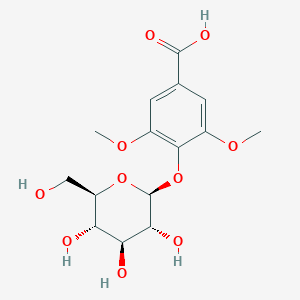
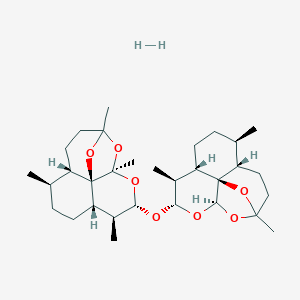

![Ethyl 2-[2-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B49248.png)
